1-Indolinecarboxaldehyde, 6-nitro-

Description

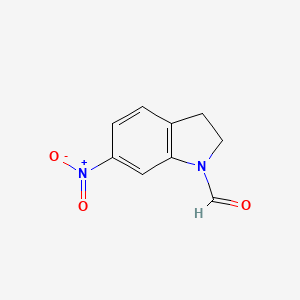

1-Indolinecarboxaldehyde, 6-nitro- (CAS: 10553-13-6), also referred to as 6-nitro-1H-indole-3-carboxaldehyde, is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol. Structurally, it features an indole core substituted with a nitro (-NO₂) group at the 6-position and a formyl (-CHO) group at the 3-position. This compound is primarily utilized as a high-purity pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting enzymatic or receptor-based pathways .

Key properties include:

- Purity: ≥99% (pharmaceutical grade)

- Storage: Cool, dry conditions to prevent degradation

Properties

IUPAC Name |

6-nitro-2,3-dihydroindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-6-10-4-3-7-1-2-8(11(13)14)5-9(7)10/h1-2,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMYRSLSPGQNPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40224248 | |

| Record name | 1-Indolinecarboxaldehyde, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73816-58-7 | |

| Record name | 1-Indolinecarboxaldehyde, 6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073816587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Nitro-1-indolinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93917 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Indolinecarboxaldehyde, 6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40224248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-NITRO-1-INDOLINECARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-Indolinecarboxaldehyde, 6-nitro- typically involves the nitration of indoline derivatives followed by formylation. One common method includes the nitration of indoline using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position. The resulting 6-nitroindoline is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 1-position .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

1-Indolinecarboxaldehyde, 6-nitro- undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as dichloromethane or ethanol. Major products formed from these reactions include 1-indolinecarboxylic acid, 6-amino-1-indolinecarboxaldehyde, and various substituted indoline derivatives .

Scientific Research Applications

1-Indolinecarboxaldehyde, 6-nitro- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its unique structure allows for the formation of complex molecules through further chemical modifications.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: Derivatives of 1-Indolinecarboxaldehyde, 6-nitro- are explored for their potential use in drug development, particularly in the treatment of diseases such as cancer and bacterial infections.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Indolinecarboxaldehyde, 6-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, altering their function and activity. These interactions can result in antimicrobial or anticancer effects, depending on the specific biological context .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of 6-Nitro-Substituted Indole/Indoline Derivatives

Biological Activity

1-Indolinecarboxaldehyde, 6-nitro- (CAS Number: 73816-58-7) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

1-Indolinecarboxaldehyde, 6-nitro- features a nitro group attached to an indoline structure, which is known to influence its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 192.17 g/mol.

1. Antimicrobial Activity

Research indicates that nitro-containing compounds, including 1-Indolinecarboxaldehyde, 6-nitro-, exhibit significant antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. For instance, similar nitro compounds have been shown to generate toxic species that damage microbial DNA, effectively inhibiting growth and proliferation .

Table 1: Antimicrobial Activity of Nitro Compounds

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| Metronidazole | Antibacterial | Reduction leads to DNA damage |

| Chloramphenicol | Broad-spectrum | Inhibition of protein synthesis |

| 1-Indolinecarboxaldehyde, 6-nitro- | Potential | DNA binding via reduced intermediates |

2. Anti-inflammatory Activity

Nitro-substituted compounds are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies have demonstrated that derivatives of nitro compounds can reduce pro-inflammatory cytokines like IL-1β and TNF-α, suggesting potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Effects of Nitro Compounds

| Compound | Target Enzyme | Inhibition Percentage |

|---|---|---|

| Nimesulide | COX-2 | 65% |

| Nitrobenzamide Derivative | iNOS | 70% |

| 1-Indolinecarboxaldehyde, 6-nitro- | Under investigation | TBD |

The biological activity of 1-Indolinecarboxaldehyde, 6-nitro- can be attributed to several mechanisms:

- Enzyme Inhibition : The nitro group plays a crucial role in enzyme interactions. It can act as a pharmacophore that modifies enzyme activity through covalent binding or other interactions.

- Reactive Intermediate Formation : Upon reduction, the nitro group can generate reactive intermediates that interact with various biomolecules, leading to cellular damage or modulation of signaling pathways .

- Cellular Signaling Modulation : The compound may influence cell signaling pathways by altering kinase and phosphatase activities, ultimately affecting gene expression and cellular metabolism .

Case Studies

Several studies have investigated the biological effects of 1-Indolinecarboxaldehyde, 6-nitro-:

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The study highlighted the importance of the nitro group in enhancing antimicrobial efficacy through DNA interaction.

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of nitro-substituted compounds, including 1-Indolinecarboxaldehyde, 6-nitro-. Results indicated effective inhibition of iNOS and COX-2 enzymes in vitro, suggesting its potential as a therapeutic agent for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.